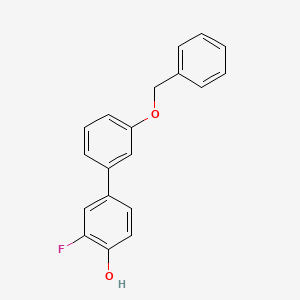
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% (5-BAP-2-FP) is a phenol derivative with a broad range of applications in scientific research. It is a white to off-white powder that is soluble in water and ethanol. 5-BAP-2-FP is widely used as a reagent in organic synthesis, as a fluorescent marker in biochemical studies, and as a therapeutic agent in drug development.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent marker in biochemical studies, and as a therapeutic agent in drug development. It is also used as an antioxidant in food preservation and as an antifungal agent in crop protection. In addition, 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is used to study the structure and function of proteins, as well as to measure the activity of enzymes.
Wirkmechanismus
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% acts as an antioxidant by scavenging free radicals and preventing lipid peroxidation. It also appears to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and reduce the risk of cardiovascular disease. In addition, it has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% in lab experiments is its high purity (95%) and its ability to be used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is not very stable and can be easily degraded by light and heat. In addition, it can be toxic if ingested and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95%. It could be used in the development of new drugs, such as anti-cancer drugs, or as a therapeutic agent for the treatment of inflammation and oxidative stress. In addition, it could be used to study the structure and function of proteins, as well as to measure enzyme activity. It could also be used as an antioxidant in food preservation and as an antifungal agent in crop protection. Finally, it could be used to develop new fluorescent markers for biochemical studies.
Synthesemethoden
5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% can be synthesized from 3-bromo-4-hydroxybenzaldehyde (BHB) and 2-fluorophenol (2-FP) in two steps. In the first step, BHB is reacted with sodium hydroxide to form 3-bromo-4-hydroxybenzyl alcohol (BHBA). In the second step, BHBA is reacted with 2-FP and sodium hydroxide to form 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95%. The reaction is carried out in an aqueous solution at a temperature of 70-80 °C and a pH of 8-10. The yield of 5-(3-BOC-Aminophenyl)-2-fluorophenol, 95% is typically 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIUDLSYUWHJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375276.png)
![3-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375278.png)
![2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6375283.png)